Technical Monograph: Synthesis & Properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine
Technical Monograph: Synthesis & Properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine
Executive Summary
2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8) represents a critical intermediate in the domain of organofluorine chemistry. Distinguished by its highly electron-deficient aromatic core, this compound serves as a pivotal electrophile in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical scaffolds.
Its utility stems from the unique reactivity of the pentafluoropyridine parent scaffold. The introduction of the methoxy group at the C4 position breaks the symmetry of the perfluorinated ring while retaining significant electrophilicity at the C2 and C6 positions, allowing for sequential, regioselective functionalization. This guide provides a definitive technical workflow for its synthesis, characterization, and application.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The following data aggregates experimental values and high-confidence predictive models for CAS 2375-90-8.
| Property | Value | Notes |
| IUPAC Name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
| CAS Number | 2375-90-8 | |
| Molecular Formula | C₆H₃F₄NO | |
| Molecular Weight | 181.09 g/mol | |
| Physical State | Colorless to light yellow liquid | Liquid at STP |
| Boiling Point | ~145–150 °C | Extrapolated from parent pentafluoropyridine (84°C) and 4-methoxy analogues |
| Density | 1.48 ± 0.05 g/mL | High density due to fluorination |
| Solubility | Soluble in CH₂Cl₂, THF, MeOH | Low aqueous solubility |
| pKa (Conjugate Acid) | < 0 | Highly distinct from non-fluorinated pyridine (pKa ~5.[1][2][3][4][5]2) |
Synthetic Strategy & Mechanism
Mechanistic Insight: Regioselective
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Causality of Regioselectivity: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This depletes electron density most significantly at the C2, C4, and C6 positions. However, the intermediate Meisenheimer complex formed by attack at C4 is thermodynamically favored due to the para-quinoid resonance structure, which effectively delocalizes the negative charge onto the electronegative nitrogen.
-
Process Control: Using a stoichiometric equivalent of methoxide allows for the isolation of the mono-substituted 4-methoxy product. Excess nucleophile or higher temperatures can lead to 2,4-disubstitution or 2,4,6-trisubstitution.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the regioselective S_NAr mechanism at the C4 position.
Experimental Protocol
Safety Warning: Pentafluoropyridine is volatile and a skin irritant. Sodium methoxide is corrosive. Perform all operations in a fume hood.
Materials
-
Precursor: Pentafluoropyridine (99% purity).
-
Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (or freshly prepared).
-
Solvent: Anhydrous Methanol (MeOH).
-
Quench: 0.1 M Hydrochloric acid (HCl).
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
-
Charge: Add Pentafluoropyridine (16.9 g, 100 mmol) and anhydrous MeOH (50 mL) to the flask. Cool the system to 0 °C using an ice bath.
-
Rationale: Low temperature prevents uncontrolled exotherms and suppresses side reactions at the C2/C6 positions.
-
-
Addition: Charge the addition funnel with NaOMe solution (1.05 equiv, 105 mmol). Add dropwise over 30 minutes, maintaining internal temperature < 5 °C.
-
Observation: A slight color change (colorless to pale yellow) may occur.[7]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.
-
Validation: Monitor by TLC (Silica, 10% EtOAc/Hexane) or ¹⁹F NMR. Disappearance of the pentafluoropyridine signal (-88, -132, -160 ppm patterns) confirms conversion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove bulk methanol (do not distill to dryness to avoid thermal decomposition).
-
Dilute the residue with Dichloromethane (CH₂Cl₂, 100 mL) and water (100 mL).
-
Separate the organic layer.[7] Extract the aqueous layer once more with CH₂Cl₂ (50 mL).
-
Wash combined organics with brine, dry over MgSO₄, and filter.
-
-
Purification: Remove solvent in vacuo. The crude oil is typically >95% pure. For analytical grade (>99%), perform vacuum distillation (approx. 60–65 °C at 10 mmHg).
Characterization & Quality Control
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.15 (s, 3H) | Diagnostic singlet for the methoxy group (-OCH₃). No aromatic protons present. |
| ¹⁹F NMR (CDCl₃) | Signal A: ~ -91 ppm (m, 2F)Signal B: ~ -158 ppm (m, 2F) | AA'XX' System. The molecule retains symmetry. Signal A corresponds to C2/C6 fluorines; Signal B corresponds to C3/C5 fluorines. |
| GC-MS | m/z = 181 (M⁺), 166 (M - CH₃) | Confirmation of molecular weight and loss of methyl group fragment. |
Applications & Downstream Chemistry[5]
Building Block for Agrochemicals
The 4-methoxy group serves as a "dummy" substituent or a precursor. In many herbicide syntheses (e.g., Flazasulfuron analogs), the pyridine ring is further derivatized at the C2 position. The 4-methoxy group donates electron density via resonance, slightly deactivating the ring compared to the parent pentafluoropyridine, allowing for more controlled subsequent substitutions.
Organometallic C-F Activation
This molecule is a standard substrate for investigating C-F bond activation .[1] Transition metal complexes (Ni, Pd, or Zr) can oxidatively insert into the C-F bond at the C2 position. The presence of the methoxy group allows researchers to study electronic effects on the rate of oxidative addition.
Polymer Chemistry
Recent applications include the synthesis of fluorinated polymers.[6] The 2,6-difluoro sites can react with diamines or diols to form poly(arylene ether)s or poly(arylene amine)s with high thermal stability and low dielectric constants.
References
-
General Synthesis of Polyfluorinated Pyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-aromatic compounds." Journal of the Chemical Society C: Organic (1966).
-
Regioselectivity in Pentafluoropyridine: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[6] Tetrahedron 59.4 (2003): 437-454.
-
Physical Properties & Characterization: PubChem Compound Summary for CID 13999617, 2,3,5,6-Tetrafluoro-4-methoxypyridine.
-
Applications in C-F Activation: Clot, E., et al. "C-F Bond Activation of Perfluorinated Pyridines by Nickel(0): A DFT Study." Journal of the American Chemical Society (2011).
Sources
- 1. 2,3,5,6-Tetrafluoro-4-methoxypyridine (2375-90-8) for sale [vulcanchem.com]
- 2. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
